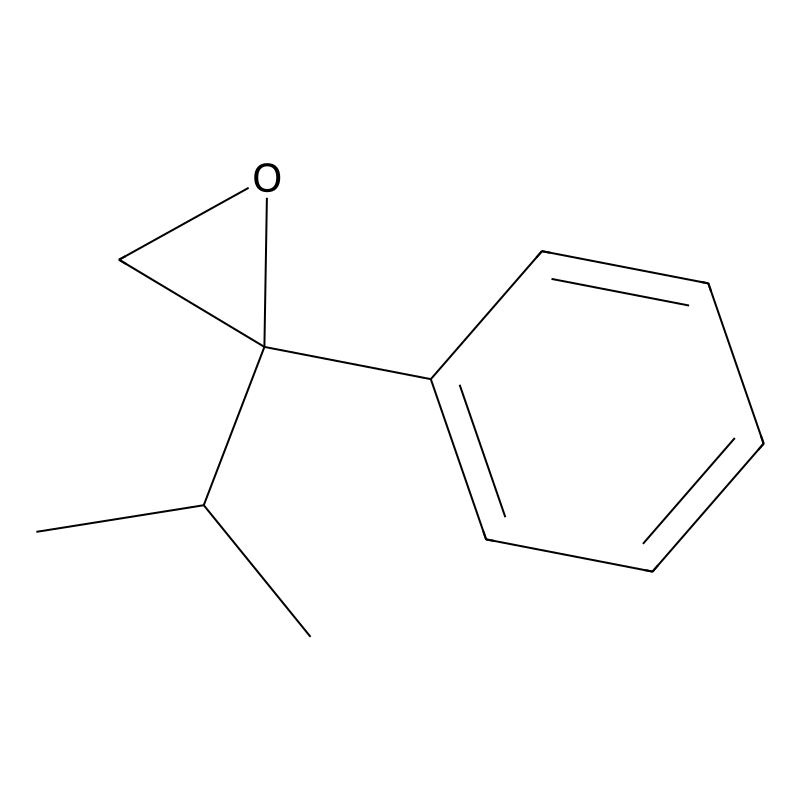

2-Phenyl-2-(propan-2-yl)oxirane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Phenyl-2-(propan-2-yl)oxirane, also known as 2-isopropyl-2-phenyloxirane, is an organic compound with the molecular formula . This compound belongs to the oxirane family, characterized by a three-membered epoxide ring. Its structure features a phenyl group and an isopropyl group attached to the oxirane ring, which contributes to its unique chemical properties and reactivity. The presence of both groups influences steric hindrance and electronic effects, making it a valuable compound in organic synthesis and various industrial applications.

- Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The oxirane ring can be reduced to form diols, typically using reducing agents like lithium aluminum hydride.

- Nucleophilic Substitution: The epoxide can undergo ring-opening reactions with nucleophiles such as hydroxide ions or amines, leading to various substituted products.

Major Products Formed- From Oxidation: Phenylacetone or benzaldehyde.

- From Reduction: 2-Phenyl-2-(propan-2-yl)ethane-1,2-diol.

- From Substitution: Various substituted alcohols or amines.

Research into the biological activities of 2-Phenyl-2-(propan-2-yl)oxirane indicates potential antimicrobial and anticancer properties. The compound's ability to interact with biological targets makes it a subject of interest in medicinal chemistry. Ongoing studies are exploring its efficacy as a pharmaceutical intermediate and its role in drug development.

The synthesis of 2-Phenyl-2-(propan-2-yl)oxirane can be accomplished through various methods:

- Reaction of Styrene Oxide with Isopropylmagnesium Bromide: This method involves a Grignard reaction under mild conditions, typically at room temperature, which facilitates optimal yield.

- Continuous Flow Reactors: In industrial settings, continuous flow reactors are employed for the production of this compound, allowing precise control over reaction conditions such as temperature and pressure, leading to higher yields and purity.

The applications of 2-Phenyl-2-(propan-2-yl)oxirane span multiple fields:

- Organic Synthesis: It serves as a building block for synthesizing complex molecules.

- Medicinal Chemistry: Investigated for its potential therapeutic properties, particularly in developing new antimicrobial and anticancer agents.

- Industrial Use: Utilized in producing polymers and other industrial chemicals, highlighting its versatility in chemical manufacturing.

Studies on the interactions of 2-Phenyl-2-(propan-2-yl)oxirane with various molecular targets reveal that the strained oxirane ring makes it highly reactive. This reactivity is exploited in both chemical synthesis and biological processes, where it may interact with nucleophiles leading to significant transformations in biological systems.

Several compounds share structural similarities with 2-Phenyl-2-(propan-2-yl)oxirane. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Pheynloxirane | Lacks isopropyl group | Less sterically hindered compared to 2-Phenyl... |

| 2-Methyl-2-phenyloxirane | Contains a methyl group instead of an isopropyl group | Different reactivity patterns due to sterics |

| 3-Phenyloxirane | Phenyl group at position three | Variation in reactivity due to different positioning |

| 1,3-Diphenyloxirane | Two phenyl groups at positions one and three | Increased steric hindrance affecting reactivity |

Uniqueness

The uniqueness of 2-Phenyl-2-(propan-2-yl)oxirane lies in its combination of both a phenyl group and an isopropyl group. This specific arrangement influences its reactivity and steric properties significantly more than similar compounds lacking one or both of these groups. As a result, it serves as a valuable compound in various synthetic pathways and industrial applications.

Early Patent Development and Industrial Applications

The foundational work in 2-phenyl-2-(propan-2-yl)oxirane synthesis can be traced to the late 1950s, when industrial patents first documented systematic approaches to alpha-methylstyrene oxide production. These early methodologies established the fundamental principles that would guide subsequent decades of research and development. The initial patent documentation revealed that alpha-methylstyrene oxide could be recovered from oxidation products through fractional distillation at specific temperature and pressure conditions, specifically at 67 degrees Celsius under 7 millimeters of mercury, 91 degrees Celsius under 23 millimeters of mercury, or 108 degrees Celsius under 46.5 millimeters of mercury.

The historical significance of these early patents extended beyond mere synthetic procedures, as they established the commercial viability of producing 2-phenyl-2-(propan-2-yl)oxirane on an industrial scale. The documented distillation parameters provided crucial data for large-scale purification processes, enabling the compound to serve as a building block for more complex molecular architectures. These early investigations also revealed the inherent challenges associated with epoxide stability and the need for careful control of reaction conditions to prevent unwanted side reactions.

Evolution of Peroxy Acid Methodologies

The development of peroxy acid-based epoxidation methods marked a significant advancement in 2-phenyl-2-(propan-2-yl)oxirane synthesis. The Prilezhaev reaction, first reported in 1909, became a cornerstone methodology for epoxide formation from alkenes using peroxy acids. This reaction mechanism involves the formation of epoxides through a concerted process where the oxygen atom from the peroxy acid adds across the double bond of alpha-methylstyrene. The reaction proceeds through what is commonly known as the "butterfly mechanism," wherein the peracid is intramolecularly hydrogen-bonded at the transition state.

Meta-chloroperoxybenzoic acid emerged as a particularly useful reagent for 2-phenyl-2-(propan-2-yl)oxirane formation due to its stability and excellent solubility in organic solvents. The epoxidation process using meta-chloroperoxybenzoic acid represents a stereospecific reaction where the configuration of atoms about the carbon-carbon bond is consistently conserved. This stereospecificity results from the concerted transition state mechanism, ensuring predictable stereochemical outcomes. The reaction typically proceeds in inert solvents such as hexane, benzene, dichloromethane, chloroform, or carbon tetrachloride at temperatures ranging from negative ten to sixty degrees Celsius, achieving yields of sixty to eighty percent.

The mechanistic understanding of peroxy acid epoxidation revealed important electronic considerations that influenced reaction rates and selectivities. More electron-rich alkenes, such as alpha-methylstyrene, undergo epoxidation at faster rates compared to less substituted analogs. This electronic effect follows a clear trend where methyl substitution increases reaction rates through hyperconjugation effects. The relative rate data demonstrates that alpha-methylstyrene, with its methyl substitution pattern, exhibits significantly enhanced reactivity compared to simpler alkene substrates.

Advances in Aldehyde-Catalyzed Epoxidation Systems

Recent developments in 2-phenyl-2-(propan-2-yl)oxirane synthesis have focused on novel aldehyde-catalyzed epoxidation systems that offer improved environmental sustainability and catalytic efficiency. These methodologies represent a significant departure from traditional approaches by employing aldehydes in substoichiometric amounts as catalysts rather than stoichiometric oxidants. The development of atropisomeric multiaxis aldehydes as catalysts has demonstrated remarkable efficiency in the epoxidation of alpha-methylstyrene using hydrogen peroxide as the oxidant.

Specific catalyst structures, particularly those containing strategically positioned bromine and aryl groups, have shown exceptional performance in promoting 2-phenyl-2-(propan-2-yl)oxirane formation. Catalyst systems utilizing five mole percent of optimized atropisomeric aldehydes achieved excellent activity for alpha-methylstyrene epoxidation, representing a stark contrast to literature precedents requiring overstoichiometric amounts of aldehyde. The optimization studies revealed that diastereomeric aldehyde configurations significantly impact catalytic performance, with specific spatial arrangements of aryl and bromide moieties proving essential for enhanced catalyst turnover.

The mechanistic investigations of these aldehyde-catalyzed systems provided insights into the formation of active oxidizing intermediates. The process involves the generation of peroxycarboximidic acid intermediates from acetonitrile and hydrogen peroxide under basic conditions. These studies confirmed that the active oxidant species are non-radical in nature, as demonstrated by radical clock experiments that showed no ring-opened products from radical intermediates. The development of these catalytic systems represents the first example of epoxidation reactions employing aldehydes in catalytic amounts, marking a significant advancement in sustainable synthetic methodology.

Hybrid Amide-Based Cinchona Alkaloids

Recent developments in cinchona alkaloid catalysis have demonstrated remarkable efficiency in enantioselective epoxidation reactions, with hybrid amide-based cinchona alkaloids emerging as particularly powerful catalysts for accessing chiral oxiranes. These catalysts have shown exceptional performance in phase-transfer catalysis conditions, achieving yields of up to 99% and enantiomeric excesses exceeding 99% for α,β-unsaturated ketones. The remarkable efficiency of these systems is attributed to their unique structural features that combine the inherent chirality of cinchona alkaloids with enhanced binding properties provided by the amide functionality.

The mechanism of hybrid amide-based cinchona alkaloid catalysis involves a complex interplay of electrostatic interactions and hydrogen bonding that facilitates both substrate activation and stereochemical control. Under optimized conditions, these catalysts require remarkably low loadings of only 0.5 mol% and achieve complete conversion within one hour at 5°C temperature. The optimal solvent system has been identified as a mixture of diethyl ether and toluene in a 1:1 ratio, which provides the necessary solvation properties for both the catalyst and the reactive peroxide species.

Cinchona Primary Amine Catalysts

Cinchona alkaloid-derived primary amines have established themselves as highly effective organocatalysts for asymmetric epoxidation reactions, particularly in Weitz-Scheffer-type transformations. These catalysts utilize aqueous hydrogen peroxide as the oxidant and have demonstrated remarkable versatility across various substrate classes, including acyclic enones, cyclic enones ranging from 5 to 15 members, and α-branched enals. The catalytic system achieves enantiomeric ratios of up to 99.5:0.5, representing some of the highest levels of stereoselectivity reported for organocatalytic epoxidation.

The mechanistic investigations have revealed that cinchona primary amine catalysts operate through a well-defined catalytic cycle involving the formation of iminium intermediates. Detailed nuclear magnetic resonance spectroscopic studies and density functional theory calculations have provided insights into the structure-activity relationships and rationalized the absolute stereoselectivity observed in these transformations. The catalyst design principles have been systematically explored, revealing that modifications to the quinoline ring system and the positioning of the primary amine functionality significantly influence both reactivity and enantioselectivity.

Dimeric and Polymer-Anchored Systems

The development of dimeric cinchona alkaloid catalysts represents a significant advancement in phase-transfer catalysis, offering enhanced reactivity and improved recyclability compared to monomeric systems. These bis-quaternary ammonium bromide catalysts, derived from cinchona alkaloids, have been specifically designed for enantioselective epoxidation of chalcones and related substrates. Under optimized conditions utilizing ultrasonic irradiation, these catalysts achieve excellent chemical yields of up to 98% with enantiomeric excesses reaching 98%.

Polymer-anchored cinchona alkaloids have emerged as practical solutions for large-scale asymmetric synthesis, combining the catalytic efficiency of cinchona derivatives with the operational advantages of heterogeneous catalysis. These systems offer ease of recovery, recyclability, and reduced environmental impact while maintaining high levels of enantioselectivity. Various anchoring strategies have been employed, including covalent attachment through polymer side chains or main chains, and ionic attachment via quaternization reactions. The polymer-supported catalysts have found applications in diverse asymmetric transformations, including Michael additions, aldol condensations, and dihydroxylation reactions.

Chiral Phosphoric Acid-Mediated Asymmetric Ring-Opening Mechanisms

Mechanistic Foundations

Chiral phosphoric acids have revolutionized asymmetric ring-opening reactions of epoxides through their unique bifunctional catalytic properties. These catalysts operate through a dual activation mechanism wherein the phosphoric acid simultaneously activates both the epoxide substrate and the incoming nucleophile. The hydroxyl group of the phosphoric acid acts as a Brønsted acid, protonating the epoxide oxygen to enhance its electrophilicity, while the phosphoryl oxygen functions as a Lewis base, coordinating with and activating nucleophilic species.

The first highly enantioselective chiral Brønsted acid-catalyzed asymmetric nucleophilic ring-opening reaction of meso-epoxides has been achieved using 3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (TRIP) as the catalyst. This breakthrough demonstrated that a range of meso-epoxides could undergo smooth ring-opening reactions with aryl thiols, achieving excellent yields and remarkable enantioselectivity under mild conditions. The success of this approach has been attributed to the precise spatial arrangement of the catalyst's substituents, which create a chiral environment that effectively discriminates between the two enantiotopic carbon atoms of the meso-epoxide.

Nucleophile Scope and Selectivity

The scope of chiral phosphoric acid-catalyzed ring-opening reactions has been extensively explored with various nucleophiles, including thiols, alcohols, water, and amines. Thiol nucleophiles have proven particularly effective, with aromatic thiols showing superior reactivity and enantioselectivity compared to aliphatic counterparts. The reaction mechanism involves the formation of a termolecular transition state where the phosphoric acid simultaneously coordinates both the epoxide and the thiol nucleophile, facilitating precise stereocontrol.

Density functional theory calculations have provided detailed insights into the transition state geometries and energetics of these transformations. The computational studies reveal that the reaction proceeds through a concerted mechanism involving simultaneous dual proton transfer, yielding β-hydroxy thioester products with high stereoselectivity. The calculations demonstrate that electrostatic interactions, combined with the steric environment created by the chiral catalyst, play crucial roles in determining the enantioselectivity of the reaction.

Desymmetrization Strategies

The desymmetrization of meso-epoxides using chiral phosphoric acid catalysts represents one of the most powerful strategies for accessing enantiomerically enriched compounds. The method exploits the inherent symmetry of meso-epoxides, where nucleophilic attack at either carbon center leads to enantiomeric products. The chiral phosphoric acid catalyst creates an asymmetric environment that favors attack at one carbon center over the other, resulting in highly enantioselective desymmetrization.

Recent advances have demonstrated the application of this methodology to various meso-epoxide substrates, including cyclic and acyclic systems. The reaction conditions are generally mild, typically conducted at room temperature in non-polar solvents such as toluene. The catalyst loading can be kept relatively low, typically 5-10 mol%, while maintaining high levels of enantioselectivity. The products obtained from these reactions serve as valuable synthetic intermediates for the preparation of complex molecules with multiple stereocenters.

Steric and Electronic Effects in Diastereomeric Transition State Formation

Steric Control Mechanisms

The ring-opening reactions of epoxides are significantly influenced by steric factors, particularly when the epoxide bears bulky substituents such as those found in 2-phenyl-2-(propan-2-yl)oxirane. Under acidic conditions, the regiochemistry of epoxide ring-opening is governed by the interplay between steric and electronic effects. When both epoxide carbons are either primary or secondary, steric effects dominate, leading to preferential nucleophilic attack at the less hindered carbon center through an SN2-like mechanism.

The steric environment around the epoxide ring creates a significant energy barrier for nucleophilic approach to the more substituted carbon atom. This steric hindrance is particularly pronounced in systems like 2-phenyl-2-(propan-2-yl)oxirane, where the combination of phenyl and isopropyl substituents creates a highly congested environment. Computational studies have shown that the transition state for nucleophilic attack at the less substituted carbon is significantly lower in energy due to reduced steric interactions.

Electronic Effects and Carbocation Stability

Electronic effects become dominant when one of the epoxide carbons is tertiary or when the system can stabilize developing carbocationic character. In such cases, the reaction mechanism shifts toward SN1-like character, with nucleophilic attack occurring preferentially at the more substituted carbon. The electronic stabilization of the transition state through resonance or inductive effects can overcome the steric penalty associated with attack at the more hindered position.

The role of substituent effects in determining the electronic properties of the transition state has been extensively studied through computational methods. The analysis of Walsh orbitals in epoxide systems reveals that π-aryl participation can significantly influence the reactivity patterns. The interaction between aromatic substituents and the vacant Walsh orbital of the oxirane ring provides a stabilizing effect that can alter the preferred reaction pathway.

Conformational Effects in Asymmetric Induction

Conformational effects play a crucial role in determining the stereochemical outcome of epoxide ring-opening reactions, particularly in systems where the substrate or catalyst can adopt multiple conformations. The conformational flexibility of chiral catalysts, such as cinchona alkaloids, significantly influences their ability to induce asymmetry in the transition state. Studies have shown that the anti-open conformation of cinchona alkaloids is crucial for achieving high enantioselectivity in various asymmetric transformations.

The conformational behavior of epoxide substrates also contributes to the overall stereochemical outcome. Rigid conformers of substituted epoxides have been shown to exhibit different reactivity patterns compared to their more flexible counterparts. The topological alignment of substituents relative to the epoxide ring can create favorable or unfavorable interactions with the catalyst, ultimately determining the preferred transition state geometry.

Computational studies employing density functional theory have provided detailed insights into the conformational preferences of both catalysts and substrates in the transition state. These calculations reveal that the most favorable transition states are those that minimize steric clashes while maximizing stabilizing interactions such as hydrogen bonding and π-π stacking. The analysis of diastereomeric transition states shows that small energy differences between competing pathways can lead to significant differences in product selectivity.